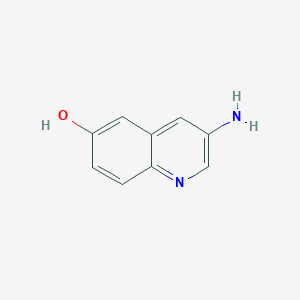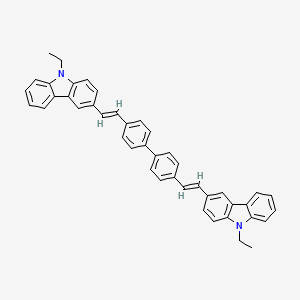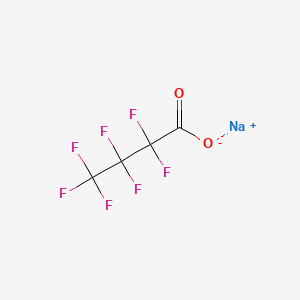![molecular formula C33H31B B1592746 2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene] CAS No. 393841-81-1](/img/structure/B1592746.png)
2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]
Overview
Description
“2’-Bromo-2,7-DI-tert-butyl-9,9’-spirobi[fluorene]” is a chemical compound with the molecular formula C33H31Br . It has a molecular weight of 507.50300 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2,7-Di-tert-butyl-9,9′-spirobi[9H-fluorene] was synthesized by reacting magnesium with 2-bromo-4,4’-di-tert-butylbiphenyl in THF to give (4,4’-di-tert-butylbiphenyl-2-yl)magnesium bromide. After refluxing for 3 hours, a solution of fluorenone in THF was added to the mixture .Molecular Structure Analysis
The InChI code for this compound is 1S/C33H31Br/c1-31(2,3)20-11-14-24-25-15-12-21(32(4,5)6)18-29(25)33(28(24)17-20)27-10-8-7-9-23(27)26-16-13-22(34)19-30(26)33/h7-19H,1-6H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 549.9±29.0 °C and a density of 1.30±0.1 g/cm3 . It is a solid at room temperature .Scientific Research Applications
High Luminescence and Stability : A study synthesized a highly luminescent dye based on the spirobifluorene skeleton, demonstrating its potential in preventing fluorescence quenching and achieving a red shift in emission spectra (Sumi & Konishi, 2010).
Efficient Blue Emitters for OLEDs : Research on ter(9,9-diarylfluorene)s revealed that these compounds exhibit intense blue fluorescence, excellent quantum yields, and interesting reversible redox properties. They are considered highly efficient blue light-emitting OLED materials (Wong et al., 2002).
Blue Luminescent Materials : A study on imidazole-derived moiety/spiro[fluorene-9,9′-xanthene] hybrid compounds showed strong deep blue emission in solutions and excellent electroluminescence performance, suggesting their suitability for blue light-emitting devices (Li et al., 2021).
Host Materials for Phosphorescent OLEDs : Another research developed pyridine-substituted spirobifluorene dyes as host materials for green and sky-blue phosphorescent OLEDs. These materials showed high triplet energy levels and good thermal, electrochemical, and photophysical properties (Thiéry et al., 2015).
Spirobifluorene Modified Electron Transport Materials : A study developed spirobifluorene modified materials for use as electron transport layers in OLEDs, highlighting their good electron transport and thermal properties (Kang, Lim, & Lee, 2022).
Optical pH Sensor : A novel spirobifluorene derivative was synthesized with excellent spectral sensitivities to pH changes, indicating its potential use as an optical pH sensor (Ron, 2014).
Safety and Hazards
properties
IUPAC Name |
2-bromo-2',7'-ditert-butyl-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31Br/c1-31(2,3)20-11-14-24-25-15-12-21(32(4,5)6)18-29(25)33(28(24)17-20)27-10-8-7-9-23(27)26-16-13-22(34)19-30(26)33/h7-19H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKNCZFSPQICQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634771 | |
| Record name | 2'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene] | |
CAS RN |
393841-81-1 | |
| Record name | 2'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-(2',7'-di-tert-butyl)-9,9'-spirobifluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



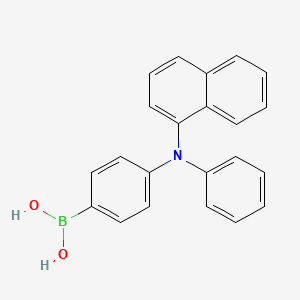
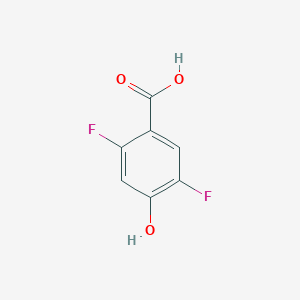
![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)
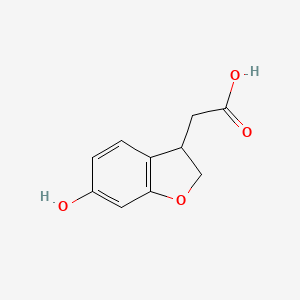
![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)
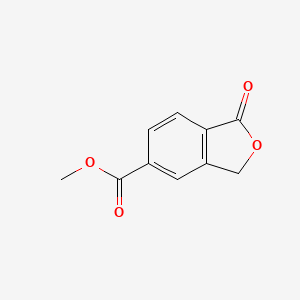


![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)
